molecular formula C25H26N6O3S B2507416 N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-55-6

N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2507416
M. Wt: 490.58
InChI Key: WSFNNMYIIMFZQW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that is likely to have been synthesized for its potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their biological properties, such as antiproliferative, antioxidant, and antimicrobial activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by several other reactions including chlorination and condensation steps . Similarly, the synthesis of antioxidant compounds involved multi-step reactions including thioalkylation and cyclization . These methods suggest that the synthesis of the compound would also involve a series of carefully planned synthetic steps to introduce the various functional groups and build the complex structure.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, a compound with a chlorothienopyrimidin moiety was found to crystallize in the tetragonal system and its geometric bond lengths and angles were compared with those obtained from density functional theory (DFT) calculations . This indicates that similar computational and analytical techniques would be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The related compounds have been involved in various chemical reactions, including condensation and cyclization, which are typical in the synthesis of heterocyclic compounds. The reactivity of such compounds is often influenced by the presence of electron-donating or electron-withdrawing groups, which can be inferred from studies on their frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of different substituents can significantly affect properties like solubility, melting point, and stability. The antiproliferative compound mentioned in the first paper displayed marked inhibition against various human cancer cell lines, indicating its potential as a therapeutic agent . The antioxidant compounds were evaluated using assays like DPPH and FRAP, and some showed significant antioxidant ability, suggesting their potential as protective agents against oxidative stress . Antimicrobial activities of triazole derivatives were also assessed, with some compounds showing good or moderate activities against test microorganisms .

Scientific Research Applications

Synthesis and Antioxidant Abilities

  • Researchers have explored the synthesis of compounds related to N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide. For instance, Shakir, Ali, and Hussain (2017) synthesized derivatives of 1,2,4-triazole-thiadiazine, demonstrating significant antioxidant abilities in various assays (Shakir, Ali, & Hussain, 2017).

Antimicrobial and Antiproliferative Activities

  • The antimicrobial properties of 1,2,4-triazole derivatives, which are structurally related to the compound , have been investigated. Bektaş et al. (2007) found that these derivatives possess good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Ilić et al. (2011) explored the antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, noting their effectiveness in inhibiting the proliferation of endothelial and tumor cells (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).

Fungicidal Properties

  • El-Telbani, Swellem, and Nawwar (2007) synthesized derivatives with structural similarity to the compound of interest and found that these compounds exhibited fungicidal activities (El-Telbani, Swellem, & Nawwar, 2007).

Safety And Hazards

This would include information about the compound’s toxicity, flammability, and other hazards. It would also include information about how to handle and store the compound safely.


Future Directions

This would involve a discussion of potential future research directions. For example, if the compound is a drug, this could include potential new therapeutic applications. If the compound is a new material, this could include potential new uses for the material.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-[2-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3S/c1-16-5-4-6-20(17(16)2)27-23(32)15-35-24-12-11-21-28-29-22(31(21)30-24)13-14-26-25(33)18-7-9-19(34-3)10-8-18/h4-12H,13-15H2,1-3H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFNNMYIIMFZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

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